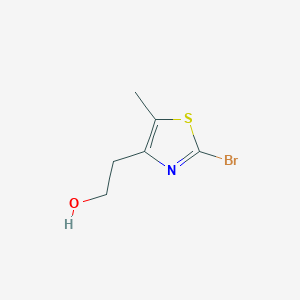

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole

描述

属性

IUPAC Name |

2-(2-bromo-5-methyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-4-5(2-3-9)8-6(7)10-4/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZBITCNTMZGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620524 | |

| Record name | 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496062-16-9 | |

| Record name | 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole typically involves the bromination of 4-(2-hydroxyethyl)-5-methylthiazole. One common method is the reaction of 4-(2-hydroxyethyl)-5-methylthiazole with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can improve the scalability and reproducibility of the synthesis.

化学反应分析

Types of Reactions

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrothiazoles.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole has been evaluated for its potential as a building block in the synthesis of new antimicrobial agents. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, making them promising candidates for drug development aimed at treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its utility in developing novel anticancer therapies.

Organic Synthesis

Building Block for Heterocycles

In organic synthesis, this compound serves as an important intermediate for the preparation of more complex heterocyclic compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This versatility makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Coumarin Derivatives

The compound has been utilized in the synthesis of coumarin-based derivatives, which are known for their diverse biological activities. By coupling this compound with other reactants, researchers have developed new compounds that demonstrate enhanced biological efficacy, particularly as acetylcholinesterase inhibitors.

Biological Studies

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where enhancing acetylcholine levels can improve cognitive function. Molecular docking studies suggest that this compound interacts effectively with the active site of acetylcholinesterase, providing insights into its mechanism of action.

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety profile of any new compound. Preliminary assessments of this compound indicate a favorable safety profile; however, further studies are needed to fully understand its toxicological implications and therapeutic window.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, suggesting its potential use in developing new antibiotics.

Case Study 2: Synthesis and Biological Evaluation

In another investigation, a series of thiazole derivatives were synthesized from this compound and assessed for their anticancer properties against several cancer cell lines. The study reported promising results, with some derivatives showing IC50 values comparable to established chemotherapeutic agents.

作用机制

The mechanism of action of 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing binding affinity and specificity.

相似化合物的比较

Substituent Variations in Brominated Thiazoles

The following table highlights key structural analogs and their differences:

Functional Group Impact on Reactivity and Bioactivity

Hydroxyethyl vs. However, the amino group increases basicity, favoring interactions with acidic biological targets .

Hydroxyethyl vs. Ester/Carboxylate :

- Ethyl carboxylate derivatives (e.g., Ethyl 2-bromo-5-methylthiazole-4-carboxylate) exhibit higher lipophilicity, making them suitable for membrane penetration but prone to hydrolysis. In contrast, the hydroxyethyl group balances polarity and stability, reducing metabolic degradation .

Bromine Positioning :

Spectroscopic and Physical Properties

IR/NMR Data :

- The hydroxyethyl group in this compound shows characteristic O-H stretching (~3200–3600 cm⁻¹) and δ(OH) bending (~1400 cm⁻¹) in IR. In contrast, esters like Ethyl 2-bromo-5-methylthiazole-4-carboxylate exhibit strong C=O stretches (~1700 cm⁻¹) .

- In ¹H-NMR, the hydroxyethyl group’s protons resonate at δ 3.5–4.0 (methylene) and δ 1.5–2.0 (hydroxyl), whereas methoxy groups (e.g., in 2-bromo-4-methoxy-5-methylthiazole) show singlets at δ 3.8–4.0 .

- Melting Points and Solubility: Hydroxyethyl-containing compounds generally have lower melting points (e.g., 120–122°C for analogs) compared to amino derivatives (e.g., 2-amino-5-bromo-4-methylthiazole, m.p. >150°C) due to reduced crystallinity .

Key Research Findings

Antimicrobial Activity :

- Brominated thiazoles with polar groups (e.g., hydroxyethyl) show enhanced activity against Gram-positive bacteria compared to lipophilic esters, likely due to improved cell membrane interaction .

Drug Metabolism :

- Hydroxyethyl-substituted thiazoles exhibit slower hepatic clearance than ester analogs, as observed in pharmacokinetic studies of related compounds .

Reactivity in Cross-Coupling :

- The position 2 bromine in this compound enables efficient Suzuki-Miyaura coupling, a feature less feasible in analogs with bromine on side chains .

生物活性

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole (CAS No. 496062-16-9) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group, contributing to its unique chemical properties and biological effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, antifungal, and potential neuroprotective properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with thiazole rings showed varying degrees of effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against P. aeruginosa |

|---|---|---|---|

| This compound | 50 | 25 | 100 |

| Reference Compound (Ciprofloxacin) | 1.25 | 0.5 | 0.5 |

These results suggest that while this compound demonstrates antimicrobial activity, it is less potent than standard antibiotics like ciprofloxacin .

Antifungal Activity

In terms of antifungal activity, studies have shown that thiazole derivatives possess inhibitory effects against fungi such as Candida albicans and Aspergillus niger. The MIC values for this compound against these fungi were reported as:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 200 |

| Aspergillus niger | 150 |

These findings indicate moderate antifungal activity compared to established antifungal agents like nystatin .

Neuroprotective Potential

Recent studies have also explored the neuroprotective effects of thiazoles, including the compound . Research indicates that derivatives like this compound may exert protective effects against neurodegenerative conditions through mechanisms involving the modulation of oxidative stress and inflammation pathways .

In vitro assays demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, suggesting its potential utility in treating conditions such as Alzheimer's disease.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or neuroinflammatory pathways.

- Membrane Disruption : Its lipophilic nature may allow it to disrupt microbial cell membranes.

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, reducing oxidative damage in neuronal cells.

常见问题

Basic Research Question

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion), while H/C NMR identifies substituents (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles. For example, monoclinic systems (space group P2) with Z=4 are typical for thiazole derivatives. Refinement using SHELXL achieves R-factors <0.05 .

Advanced Research Question

- Target Identification : Molecular docking against enzymes (e.g., kinases) leverages the bromine atom’s electrophilic properties for binding pocket interactions .

- Assay Design : Use fluorescence-based assays (e.g., ATPase activity) with IC determination. Include controls for thiol reactivity due to the thiazole ring .

- Metabolic Stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .

How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The C-Br bond facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

Catalyst Selection : Pd(PPh) for aryl boronic acids; CuI for aminations.

Solvent Effects : DMF or toluene at 80–120°C enhances oxidative addition .

Steric Hindrance : The methyl and hydroxyethyl groups may slow transmetallation; optimize ligand (e.g., XPhos) to improve efficiency .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Keep in amber vials at –20°C under inert gas (N/Ar) to prevent bromine loss or hydrolysis.

- Handling : Use gloveboxes for air-sensitive reactions. LC-MS monitoring detects decomposition products (e.g., thiazole ring opening) .

How can researchers resolve ambiguities in the compound’s tautomeric forms using combined experimental and theoretical approaches?

Advanced Research Question

Variable-Temperature NMR : Detect equilibrium shifts between thione and thiol forms.

IR Spectroscopy : Compare computed (B3LYP/6-311+G**) and experimental C=S/C-S stretches (~1100 cm) .

SC-XRD : Identify dominant tautomer in solid state; compare with solution-phase DFT results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。